Tyrosyl-alanyl-glycine

Descripción

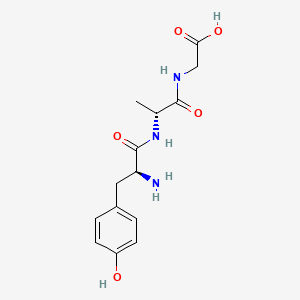

Structure

2D Structure

Propiedades

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKEQQWXODGGZ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219793 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69537-64-0 | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-alanyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tyrosyl Alanyl Glycine and Analogues

Enzymatic Synthesis Pathways for Tyrosyl-alanyl-glycine Precursors and Similar Peptides

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. nih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov A significant advantage of enzymatic synthesis is its stereospecificity, which eliminates the risk of racemization. nih.gov Furthermore, it often circumvents the need for side-chain protection of the amino acids. nih.govacs.org

Protease-catalyzed peptide synthesis can be controlled either thermodynamically or kinetically. nih.govfrontiersin.org

Thermodynamically controlled synthesis involves reversing the hydrolytic action of proteases. This is achieved by altering the reaction conditions, such as using organic co-solvents or highly concentrated substrate suspensions, to shift the equilibrium towards synthesis. acs.org

Kinetically controlled synthesis , which is generally faster, is limited to serine and cysteine proteases. nih.govfrontiersin.org This method utilizes an activated ester of the acyl donor amino acid, which forms an acyl-enzyme intermediate. nih.gov This intermediate then reacts with the amino group of the nucleophile to form the peptide bond. mdpi.com

Enzymes can also be used in conjunction with solid-phase techniques, where the amine component is immobilized on a solid support. acs.org This approach can drive the reaction towards synthesis even in aqueous media. acs.org The chemoenzymatic peptide synthesis (CEPS) approach combines the strengths of both chemical and enzymatic methods, often involving the enzymatic ligation of chemically synthesized peptide fragments. bachem.com This hybrid strategy is particularly useful for the production of long and complex peptides. bachem.com

Protease-Mediated Peptide Synthesis in Aqueous and Non-Aqueous Media

Proteases, enzymes that typically catalyze the hydrolysis of peptide bonds, can be ingeniously repurposed to drive the synthesis of peptides under specific conditions. This "reverse proteolysis" can be achieved through either thermodynamically or kinetically controlled approaches.

In thermodynamically controlled synthesis , the equilibrium of the hydrolysis reaction is shifted towards synthesis. This is often accomplished by minimizing the water content of the reaction medium, for instance, by using organic solvents or biphasic systems. In such environments, the formation of the peptide bond becomes energetically more favorable.

Kinetically controlled synthesis , on theother hand, relies on the use of activated amino acid esters as acyl donors. The protease forms an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (the incoming amino acid or peptide). For this process to be efficient, the rate of aminolysis must be significantly higher than the rate of hydrolysis of the acyl-enzyme intermediate.

Several proteases have demonstrated utility in peptide synthesis, with substrate specificity being a key determinant of their applicability.

Thermolysin , a thermostable metalloproteinase, is frequently employed for peptide synthesis. It exhibits a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group). nih.gov This makes it a suitable candidate for the synthesis of peptides containing residues like phenylalanine, leucine (B10760876), or valine. Research has shown that thermolysin can catalyze the condensation of N-substituted amino acids and peptides with L-leucinanilide, with a marked preference for a hydrophobic L-amino acid as the carbonyl donor. nih.gov The rate of synthesis is significantly enhanced by the presence of another hydrophobic residue adjacent to the carbonyl-group donor. nih.gov

Papain , a cysteine protease, also possesses broad substrate specificity, making it a versatile tool for peptide synthesis. It is known to cleave peptide bonds involving basic amino acids, as well as leucine and glycine (B1666218). proteopedia.org Papain has been successfully used in the polymerization of various amino acid esters, including those of lysine, glycine, and alanine (B10760859). acs.org The efficiency of papain-catalyzed polymerization can be influenced by the choice of ester group, with benzyl (B1604629) esters showing greater efficiency for both alanine and glycine. acs.org

The reaction medium plays a crucial role in the outcome of protease-mediated peptide synthesis. While aqueous solutions can be used, the equilibrium generally favors hydrolysis. To enhance synthesis yields, non-aqueous media or aqueous-organic co-solvent systems are often employed. The use of organic solvents can, however, impact enzyme stability and activity. Biphasic systems, where the enzyme is in an aqueous phase and the substrates and products partition into an organic phase, offer a way to circumvent some of these challenges. fao.org

| Enzyme | Acyl Donor Example | Nucleophile Example | Product Example | Yield (%) | Reference |

| Thermolysin | Z-Phe | H-Leu-NH2 | Z-Phe-Leu-NH2 | High | nih.gov |

| Papain | GlyHis-OEt | - | Poly(GlyHis) | - | acs.org |

| Papain | HisGly-OEt | - | Poly(HisGly) | - | acs.org |

Application of L-Amino Acid Ligases and Ester Transferases in Dipeptide/Tripeptide Formation

L-Amino Acid Ligases (LALs) represent a distinct class of enzymes that catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent manner. nih.govnih.gov This direct ligation of free amino acids offers a significant advantage over protease-mediated methods, as it eliminates the need for amino acid protection and activation steps.

The substrate specificity of LALs varies. For instance, the L-amino acid ligase from Bacillus subtilis (YwfE) shows a preference for smaller amino acids like L-Ala at the N-terminus and can accommodate a wider range of hydrophobic amino acids at the C-terminus. nih.govresearchgate.net By contrast, the L-amino acid ligase TabS from Pseudomonas syringae exhibits broad substrate specificity, detecting 136 out of 231 combinations of amino acid substrates in dipeptide synthesis. nih.gov This broad specificity makes enzymes like TabS promising candidates for the synthesis of a diverse array of di- and potentially tripeptides. While much of the research has focused on dipeptide synthesis, the sequential action of these ligases could, in principle, be applied to form tripeptides. nih.gov

Ester transferases , such as α-amino acid ester acyltransferases, offer another enzymatic route to peptide formation. These enzymes catalyze the transfer of an aminoacyl group from an amino acid ester to a nucleophilic acceptor, such as another amino acid. This method has been successfully employed for the synthesis of dipeptides like Ala-Gln. mdpi.com The process can be highly efficient, with reported molar yields up to 94.7%. mdpi.com Similar to LALs, the substrate specificity of the ester transferase is a critical factor in determining the feasibility of synthesizing a specific peptide like this compound.

| Enzyme Class | Substrate 1 | Substrate 2 | Product | Key Feature | Reference |

| L-Amino Acid Ligase (TabS) | L-Arginine | L-Phenylalanine | L-Arginyl-L-phenylalanine | Broad substrate specificity | nih.gov |

| L-Amino Acid Ligase (YwfE) | L-Alanine | L-Anticapsin | Bacilysin | N-terminal specificity for small amino acids | nih.govresearchgate.net |

| α-Amino Acid Ester Acyltransferase | L-Alanine methyl ester | L-Glutamine | Ala-Gln | High yield dipeptide synthesis | mdpi.com |

Chemoenzymatic Strategies for Efficient Peptide Production

Chemoenzymatic peptide synthesis (CEPS) integrates the precision of enzymatic catalysis with the versatility of chemical synthesis to create efficient and scalable production routes for peptides. nih.govmdpi.com This approach can overcome some of the limitations of purely chemical or purely enzymatic methods. For instance, enzymes can be used for stereoselective peptide bond formation, avoiding the racemization issues that can plague chemical synthesis. researchgate.net Conversely, chemical methods can be employed to synthesize complex or unnatural amino acid building blocks that may not be readily accepted by enzymes.

A common chemoenzymatic strategy involves the enzymatic ligation of chemically synthesized peptide fragments. This is particularly useful for the production of longer peptides and small proteins. Another approach is the use of enzymes to catalyze specific bond formations within a larger synthetic scheme. For example, a chemoenzymatic cascade using tyrosinase has been developed for the modification of N-terminal tyrosine residues, which are then subjected to a chemical Pictet-Spengler reaction for peptide ligation. nih.gov

The synthesis of bioactive peptides, including those with macrocyclic structures, has been a significant target for chemoenzymatic approaches. nih.gov These strategies often leverage the catalytic activity of thioesterase domains from nonribosomal peptide synthetases (NRPSs) to cyclize linear peptide precursors that are assembled via chemical synthesis. nih.gov

| Strategy | Enzymatic Step | Chemical Step | Application | Reference |

| Fragment Ligation | Enzymatic coupling of peptide fragments | Solid-phase or solution-phase synthesis of fragments | Synthesis of long peptides and proteins | researchgate.net |

| Cascade Reaction | Tyrosinase-mediated oxidation of tyrosine | Pictet-Spengler ligation with aldehydes | N-terminal peptide modification and ligation | nih.gov |

| Macrocyclization | Thioesterase-catalyzed cyclization | Synthesis of linear peptide thioester precursors | Production of cyclic bioactive peptides | nih.gov |

Design and Synthesis of this compound Analogues with Modified Amino Acid Sequences

The modification of the this compound sequence allows for the exploration of structure-activity relationships and the development of analogues with enhanced or novel biological properties. Solid-phase peptide synthesis (SPPS) is the predominant methodology for producing such analogues due to its efficiency and amenability to automation. nih.govnih.gov

In SPPS, the peptide is assembled stepwise on a solid support (resin). The C-terminal amino acid is first anchored to the resin, and subsequent amino acids are added sequentially. Each coupling cycle involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next N-protected amino acid. The side chains of reactive amino acids are protected with groups that are stable to the N-terminal deprotection conditions but can be removed at the end of the synthesis.

A notable example of synthesizing analogues with a repeating Tyr-Ala-Xxx motif is the solid-phase synthesis of (Tyrosyl-alanyl-glutamyl)n, where n ranges from 1 to 9. nih.gov This was achieved using a segment condensation strategy on a kieselguhr-supported polydimethylacrylamide-based resin. The tripeptide unit Fmoc-Glu(O-t-Bu)-Tyr(t-Bu)-Ala-OH was synthesized in solution and then coupled to the growing peptide chain on the solid support. nih.gov This approach highlights the feasibility of incorporating modified sequences to generate analogues of Tyr-Ala-Gly.

The introduction of unnatural amino acids or modifications to the peptide backbone can also be achieved through SPPS. For instance, the synthesis of alanine-rich α-helical peptides has been accomplished, demonstrating the versatility of this technique. nih.gov Furthermore, C-terminally modified peptides can be synthesized using specialized linkers or by attaching the peptide to the resin via a side-chain functional group. nih.gov The synthesis of peptide sweeteners based on L-aspartyl-D-alanyl tripeptides showcases the exploration of structure-taste relationships through systematic modification of the C-terminal amino acid. nih.gov

| Analogue Sequence | Synthetic Method | Key Feature | Reference |

| (Tyr-Ala-Glu)n | Solid-Phase Segment Condensation | Synthesis of repeating tripeptide units | nih.gov |

| L-Aspartyl-D-alanyl tripeptides | Chemical Synthesis | Incorporation of various C-terminal amino acid methyl esters to study taste | nih.gov |

| Alanine-rich α-helical peptides | Solid-Phase Peptide Synthesis | Design of peptides with specific secondary structures | nih.gov |

| Ramoplanin analogues | Solid-Phase Peptide Synthesis | Incorporation of arylglycines | rsc.org |

Enzymatic Interactions and Biotransformation Pathways Relevant to Tyrosyl Alanyl Glycine

Peptide Hydrolase Activities and Degradation of Tripeptides

The breakdown of small peptides like Tyrosyl-alanyl-glycine is a fundamental biological process carried out by a diverse group of enzymes known as peptidases or proteases. These enzymes are broadly classified based on their site of action on a polypeptide chain. nih.govresearchgate.nettaylorandfrancis.com

Peptidases are categorized into two major groups: endopeptidases and exopeptidases. Endopeptidases cleave peptide bonds within the interior of a polypeptide chain, whereas exopeptidases act at the ends of the chain, removing terminal amino acids. nih.govresearchgate.nettaylorandfrancis.com The degradation of a short peptide like this compound would primarily involve exopeptidases.

Exopeptidases are further subdivided into aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which cleave the C-terminal amino acid. researchgate.net The susceptibility of this compound to these enzymes is determined by the specificities of the peptidases for its constituent amino acids.

Aminopeptidases: Several aminopeptidases exhibit a preference for cleaving peptides with specific N-terminal residues. For instance, Aminopeptidase N (APN) preferentially hydrolyzes substrates with an N-terminal alanine (B10760859) residue. nih.gov While this compound has tyrosine at its N-terminus, its internal alanine residue could become exposed following initial cleavage events, making it a potential substrate for such enzymes.

Dipeptidyl Peptidases: A specific class of exopeptidases, dipeptidyl peptidases, removes dipeptides from the N-terminus. Dipeptidyl peptidase IV (DPP IV) is known to cleave dipeptides from polypeptides where the penultimate residue is proline, and to a lesser extent, alanine. nih.gov

The aromatic side chain of tyrosine and the small, nonpolar side chain of alanine influence the binding and catalytic efficiency of various peptidases. The specificity of these enzymes ensures the controlled degradation of peptides and the recycling of amino acids.

The cleavage of peptide bonds is a hydrolytic reaction catalyzed by peptidases. The kinetics of this process can be influenced by several factors, including pH, temperature, and the concentration of both the enzyme and the peptide substrate. nih.gov

Mechanistically, the hydrolysis of a peptide bond involves a nucleophilic attack on the carbonyl carbon of the peptide linkage. For serine proteases, a common class of peptidases, this involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. The rate of cleavage is highly dependent on the amino acid sequence of the substrate peptide, as the side chains of the amino acids interact with the enzyme's binding pockets, affecting the positioning of the scissile bond for optimal catalysis. elifesciences.orgnih.gov

Studies on model peptides have elucidated these mechanisms. For example, the spontaneous cleavage of a tetrapeptide containing asparagine proceeds through the deprotonation of the asparagine side chain's amide group, followed by an intramolecular nucleophilic attack. nih.gov While this specific mechanism is for asparagine, it highlights the principle that the chemical properties of amino acid side chains are crucial for the cleavage mechanism. Research on the digestion of synthetic peptides has shown that the presence of acidic amino acids near a cleavage site can significantly slow down the rate of hydrolysis by enzymes like trypsin. acs.org

The degradation of a tripeptide like this compound would likely proceed in a stepwise manner, with the rate of each cleavage step being dependent on the specific peptidase involved and its affinity for the terminal amino acids.

Dipeptides and tripeptides can be transported into cells by specific transporter proteins, such as PepT1 and PepT2. bachem.com Once inside the cell, these small peptides are rapidly broken down into their constituent amino acids by intracellular peptidases. nih.govnih.govtec.ac.cr

Studies using Chinese hamster ovary (CHO) cells have demonstrated that dipeptides are imported into the cells and subsequently decomposed into their amino acid building blocks. nih.govnih.govtec.ac.cr These amino acids then enter the intracellular amino acid pool and can be used for various metabolic processes, including the synthesis of new proteins, or they may be secreted back into the extracellular medium. nih.govnih.govtec.ac.cr The rate of uptake and intracellular processing can vary depending on the specific dipeptide. nih.govnih.gov This general mechanism is expected to apply to tripeptides like this compound as well.

The intracellular processing of peptides is a crucial aspect of cellular nutrition, allowing cells to utilize amino acids from external sources that are in the form of small peptides.

Aminoacyl-tRNA Synthetase Interactions and Fidelity Mechanisms

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis. uic.eduwikipedia.orgnih.gov They are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a process known as tRNA charging or aminoacylation. wikipedia.orgnih.gov The accuracy of this process is critical, as an error can lead to the misincorporation of an amino acid into a growing polypeptide chain. nih.gov

Alanyl-tRNA synthetase (AlaRS) is the enzyme responsible for attaching alanine to its cognate tRNA (tRNAAla). aars.online The recognition of alanine by AlaRS is primarily based on hydrophobic interactions with its small methyl side chain. nih.gov However, due to the structural similarity of other small amino acids, AlaRS is prone to errors.

Specifically, AlaRS can mistakenly activate and attach glycine (B1666218) (which is smaller than alanine) and serine (which is sterically similar to alanine) to tRNAAla. aars.onlinenih.govnih.gov This misacylation poses a significant threat to the fidelity of translation. nih.gov The challenge for AlaRS is to distinguish alanine from these other small amino acids. While a "steric-exclusion" mechanism can prevent the binding of larger amino acids, it is ineffective against smaller ones like glycine. nih.gov

| Amino Acid | Interaction with AlaRS Active Site | Potential for Misacylation |

|---|---|---|

| Alanine | Cognate substrate, binds effectively through hydrophobic interactions. | N/A (Correct acylation) |

| Glycine | Smaller than alanine, can fit into the active site. | High potential for misacylation. nih.govnih.gov |

| Serine | Sterically similar to alanine, can be misactivated. | High potential for misacylation. aars.onlinenih.gov |

To counteract the issue of misacylation, many aminoacyl-tRNA synthetases, including AlaRS, have evolved proofreading or editing mechanisms. nih.govbohrium.com These mechanisms ensure that incorrectly charged tRNAs are hydrolyzed before they can participate in protein synthesis.

AlaRS possesses a distinct editing domain that is separate from its aminoacylation active site. nih.govaars.onlinenih.gov This editing domain is responsible for clearing mischarged Gly-tRNAAla and Ser-tRNAAla. aars.onlinenih.gov The recognition of tRNAAla by both the catalytic and editing domains relies on a specific feature in the tRNA acceptor stem, the G3:U70 wobble base pair. nih.gov

In addition to these cis-editing domains that are part of the synthetase enzyme, many organisms also have free-standing trans-editing proteins. nih.govnih.govresearchgate.netresearchgate.net For AlaRS, a family of proteins known as AlaXps act as a second checkpoint to clear Ser-tRNAAla that may have escaped the editing domain of AlaRS itself. aars.onlinenih.gov

Furthermore, to maintain the homochirality of proteins (i.e., the exclusive use of L-amino acids), cells employ chiral proofreading mechanisms. D-aminoacyl-tRNA deacylase (DTD) is a key enzyme in this process. nih.gov DTD specifically recognizes and removes D-amino acids that have been incorrectly attached to tRNAs, preventing their incorporation into proteins. nih.gov This is achieved through a highly specific binding pocket that accommodates D-aminoacyl-tRNAs but excludes the correct L-aminoacyl-tRNAs. nih.gov

| Mechanism | Enzyme/Domain | Function | Target |

|---|---|---|---|

| Cis-editing | AlaRS editing domain | Hydrolyzes mischarged tRNAAla. nih.govaars.onlinenih.gov | Gly-tRNAAla, Ser-tRNAAla |

| Trans-editing | AlaXp proteins | Acts as a secondary checkpoint to clear mischarged tRNAAla. aars.onlinenih.gov | Ser-tRNAAla |

| Chiral Proofreading | D-aminoacyl-tRNA deacylase (DTD) | Removes D-amino acids from tRNA. nih.gov | D-aminoacyl-tRNAs |

Biosynthesis and Metabolism of N-Acylated Amino Acids and Their Relevance to Tyrosine-Containing Peptides

The study of N-acylated amino acids, a class of lipid signaling molecules, provides a framework for understanding the potential metabolic pathways of tyrosine-containing peptides such as this compound. While direct evidence for the specific biosynthesis and metabolism of this compound is not prevalent in existing scientific literature, likely due to it not being a widely documented naturally occurring metabolite, general principles of peptide and amino acid biochemistry can offer insights into its putative enzymatic interactions and biotransformation.

N-acylated amino acids are formed through the covalent linkage of a fatty acid to the amino group of an amino acid. This acylation can significantly alter the biological activity and metabolic fate of the parent amino acid. The relevance to tyrosine-containing peptides lies in the fact that the N-terminal tyrosine of this compound could theoretically undergo similar acylation reactions. Furthermore, the peptide bonds themselves are subject to enzymatic cleavage by various peptidases, which would break down the tripeptide into its constituent amino acids: tyrosine, alanine, and glycine. These individual amino acids would then enter their respective metabolic pathways.

Biosynthesis:

The biosynthesis of a tripeptide like this compound would theoretically occur via non-ribosomal peptide synthesis, a process catalyzed by multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). However, the natural occurrence of this specific peptide and its corresponding NRPS is not established.

In the context of N-acylation, while typically studied with single amino acids, it's conceivable that the N-terminal tyrosine of a pre-formed this compound peptide could be acylated by an N-acyltransferase. The enzymes responsible for the synthesis of N-acyl amino acids are still under extensive research, but they are known to utilize acyl-CoAs or other activated fatty acids as acyl donors.

Metabolism and Biotransformation:

The metabolism of this compound would likely involve the enzymatic hydrolysis of its peptide bonds. Several classes of peptidases could be involved in this process:

Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. Aminopeptidase N, for instance, is known to rapidly hydrolyze the Tyr¹-Gly² bond in enkephalins, which are also tyrosine-containing peptides nih.gov. This suggests that the tyrosine residue of this compound could be cleaved by similar aminopeptidases.

Dipeptidyl Peptidases: These enzymes cleave dipeptides from the N-terminus of a polypeptide. Dipeptidyl peptidase IV (DPP IV) is a serine protease that could potentially act on tyrosine-containing peptides nih.gov.

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Chymotrypsin (B1334515), for example, preferentially cleaves peptide bonds on the carboxyl side of aromatic amino acids like tyrosine and phenylalanine researchgate.net. Therefore, chymotrypsin could potentially cleave the bond between tyrosine and alanine in this compound.

Acylpeptide Hydrolases (APEH): These enzymes catalyze the removal of an N-acylated amino acid from a peptide wikipedia.orgresearchgate.net. If this compound were to be N-acylated at its tyrosine residue, APEH could play a role in its metabolism.

Once hydrolyzed, the constituent amino acids would enter their respective degradation pathways.

Tyrosine Degradation: Tyrosine is a glucogenic and ketogenic amino acid. Its degradation begins with transamination by tyrosine aminotransferase to form 4-hydroxyphenylpyruvate elifesciences.org. A series of subsequent enzymatic reactions eventually yields fumarate (B1241708) (which can enter the citric acid cycle) and acetoacetate (B1235776) (a ketone body) elifesciences.orgresearchgate.net.

Alanine Metabolism: Alanine is a glucogenic amino acid. It is primarily converted to pyruvate (B1213749) through transamination, a reaction catalyzed by alanine aminotransferase. Pyruvate can then be used for gluconeogenesis or enter the citric acid cycle.

Glycine Metabolism: Glycine is also a glucogenic amino acid with several metabolic fates. A major pathway is its cleavage by the glycine cleavage system to produce carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate slideshare.net.

The table below summarizes the potential enzymes involved in the biotransformation of this compound and the subsequent metabolism of its constituent amino acids.

| Metabolic Process | Enzyme Class/Specific Enzyme | Substrate | Product(s) |

| Peptide Cleavage | Aminopeptidases (e.g., Aminopeptidase N) | This compound | Tyrosine + Alanyl-glycine |

| Endopeptidases (e.g., Chymotrypsin) | This compound | Tyrosine + Alanine + Glycine | |

| Tyrosine Degradation | Tyrosine Aminotransferase | Tyrosine | 4-hydroxyphenylpyruvate |

| 4-hydroxyphenylpyruvate dioxygenase | 4-hydroxyphenylpyruvate | Homogentisate | |

| Homogentisate 1,2-dioxygenase | Homogentisate | 4-Maleylacetoacetate | |

| Maleylacetoacetate isomerase | 4-Maleylacetoacetate | 4-Fumarylacetoacetate | |

| Fumarylacetoacetase | 4-Fumarylacetoacetate | Fumarate + Acetoacetate | |

| Alanine Metabolism | Alanine Aminotransferase | Alanine | Pyruvate |

| Glycine Metabolism | Glycine Cleavage System | Glycine | CO₂, NH₃, N⁵,N¹⁰-methylenetetrahydrofolate |

It is important to reiterate that these pathways are proposed based on general knowledge of peptide and amino acid metabolism and have not been specifically demonstrated for this compound. Research on the enzymatic interactions of this specific tripeptide is scarce.

The table below details the research findings on the degradation of related tyrosine-containing peptides, which provides a basis for the hypothetical metabolism of this compound.

| Peptide Studied | Enzyme(s) | Cleavage Site | Key Findings |

| Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) | Aminopeptidase N | Tyr¹-Gly² | Rapid proteolysis, limiting in vivo administration nih.gov. |

| Neurotensin fragment (pELYENK) | Tyrosinase | Hydroxylation of Tyrosine | Leads to the formation of peptidyl-DOPA, which can then form cross-linked multimers nih.gov. |

| Various synthetic peptides | Chymotrypsin | Carboxyl side of Tyrosine and Phenylalanine | Demonstrates the susceptibility of the peptide bond following tyrosine to cleavage by this endopeptidase researchgate.net. |

Receptor Interactions and Molecular Mechanisms in Model Systems Non Human

Interactions with Ligand-Gated Ion Channels: Focus on Glycine (B1666218) and GABAᴀ Receptors

Fast inhibitory neurotransmission in the central nervous system is primarily mediated by glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABAᴀ) receptors. nih.gov These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition. The potential for small peptides like Tyrosyl-alanyl-glycine to modulate these receptors is an area of significant interest.

The binding of agonists to GlyRs and GABAᴀ receptors occurs at the interface between subunits in their extracellular domains. This binding event triggers a conformational change that opens an intrinsic chloride ion channel, leading to hyperpolarization of the postsynaptic membrane and an inhibitory effect. nih.govresearchgate.net

For GABAᴀ receptors, the binding pocket for the endogenous ligand GABA is lined with aromatic residues. nih.gov Specifically, tyrosine residues such as β2Tyr97, β2Tyr157, and β2Tyr205 have been shown to be critical for GABA binding and receptor activation. nih.gov Mutations of these tyrosine residues can significantly reduce the binding rate of GABA. nih.govnih.gov Given the presence of a tyrosine residue, it is plausible that this compound could interact with the GABAᴀ receptor binding site. The phenolic side chain of tyrosine may form hydrogen bonds or cation-π interactions with residues in the binding pocket, potentially acting as a partial agonist, an antagonist, or an allosteric modulator. nih.govnih.gov

Similarly, the glycine binding site on GlyRs involves interactions with several residues that stabilize the ligand. nih.gov While direct evidence for the binding of this compound is not available, other small peptides have been shown to interact with ligand-gated ion channels, suggesting that this tripeptide could also have an affinity for the glycine binding site or a modulatory site on the receptor. researchgate.net

The activation of these receptors by a ligand is a complex process involving a cascade of conformational changes from the extracellular ligand-binding domain to the transmembrane domain, ultimately leading to the opening of the ion pore. researchgate.net The efficacy of an agonist is determined by its ability to stabilize the open state of the receptor. A molecule like this compound, if it binds, would influence this conformational equilibrium.

The proper localization and clustering of GlyRs and a significant portion of GABAᴀ receptors at inhibitory postsynaptic densities are critically dependent on the scaffolding protein gephyrin. nih.govnih.govfrontiersin.org Gephyrin forms a hexagonal lattice beneath the postsynaptic membrane that anchors these receptors, ensuring efficient inhibitory neurotransmission. nih.gov

The interaction between gephyrin and these receptors is mediated by a specific binding motif within the large intracellular loop between the third and fourth transmembrane domains of the receptor subunits. nih.govresearchgate.net For GlyRs, this interaction primarily involves the β-subunit, while for GABAᴀ receptors, it involves the α1, α2, and α3 subunits. nih.govresearchgate.net

Aromatic residues within the receptor's intracellular loop are crucial for the interaction with gephyrin. nih.gov Specifically, a conserved tyrosine residue in the GABAᴀR α1-3 subunits is important for this interaction. nih.gov Given this, it is conceivable that a peptide containing tyrosine, such as this compound, could potentially modulate the receptor-gephyrin interaction if it were able to access the intracellular environment. Such modulation could interfere with the clustering of receptors at the synapse, thereby affecting the strength of inhibitory signaling.

Research has shown that GlyRs and GABAᴀ receptors compete for a common binding site on gephyrin. biorxiv.orgbiorxiv.orgbiorxiv.org The affinity of this interaction varies, with GlyRs generally exhibiting a higher affinity for gephyrin than GABAᴀ receptors. biorxiv.org Any molecule that alters the binding affinity of either receptor for gephyrin could shift the balance of these receptors at mixed inhibitory synapses.

| Receptor Subunit | Gephyrin Binding Affinity (Kd) | Reference |

| Glycine Receptor β-subunit loop | 0.02 – 6 µM | biorxiv.org |

| GABAᴀ Receptor α1 subunit loop | 17 µM | nih.govbiorxiv.org |

| GABAᴀ Receptor α3 subunit loop | 5.3 µM | nih.govbiorxiv.org |

Immunological Activities of Tyrosine-Containing Peptide Polymers and Analogues

Peptides are increasingly recognized for their immunomodulatory capabilities. frontiersin.orgnih.govmedicalnewstoday.com They can influence both innate and adaptive immune responses by interacting with immune cells and modulating cytokine release. nih.govmdpi.com The presence of specific amino acids, such as tyrosine, can confer distinct immunological properties to a peptide.

Studies on self-assembling peptides (SAPs) containing tyrosine have demonstrated their ability to influence macrophage polarization. nih.gov Macrophages are key cells of the innate immune system that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2). The specific positioning of tyrosine within the peptide sequence was shown to be a critical determinant of the resulting immune response. nih.gov

For instance, a β-sheet SAP with tyrosine at the N-terminus (YEF8) was found to induce a pro-inflammatory response and polarize macrophages towards an M1 state. nih.gov In contrast, a similar peptide without tyrosine (EF8) promoted an anti-inflammatory response and M2 polarization. nih.gov This suggests that the tyrosine residue can be a key factor in directing the nature of the immune response to a peptide.

The potential immunological activities of this compound would likely be influenced by its tyrosine residue. It could potentially modulate macrophage activity, cytokine production, or other immune cell functions. However, the specific response would depend on the context, concentration, and interaction with immune receptors.

| Peptide | Macrophage Polarization | Inflammatory Response | Reference |

| YEF8 (Tyrosine at N-terminus) | M1 | Pro-inflammatory | nih.gov |

| EF8 (No Tyrosine) | M2 | Anti-inflammatory | nih.gov |

Furthermore, peptides containing modified tyrosine residues, such as 3-nitrotyrosine, are recognized by specific antibodies, indicating that tyrosine-containing peptides can be antigenic. researchgate.net This is relevant for understanding how the immune system might recognize and respond to this compound, particularly under conditions of oxidative stress where tyrosine nitration can occur. researchgate.net

Investigation of Aberrant Protein-Protein Interactions Involving Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of an amino acid to its corresponding tRNA. nih.govyoutube.com Beyond this canonical function, many aaRSs have non-canonical roles and participate in a wide range of cellular processes through protein-protein interactions. nih.govaars.online

Tyrosyl-tRNA synthetase (TyrRS), the enzyme responsible for charging tRNA with tyrosine, has been implicated in various non-canonical functions, including roles in angiogenesis and cellular stress responses. aars.online Mutations in the gene for TyrRS have been linked to Charcot-Marie-Tooth (CMT) disease, a hereditary disorder of the peripheral nervous system. nih.gov These mutations can disrupt the normal function and localization of the TyrRS protein, leading to axonal degeneration. nih.gov This highlights how alterations in an aaRS can lead to aberrant protein interactions and cellular dysfunction.

While there is no direct evidence of this compound interacting with TyrRS, small molecules and peptides can sometimes act as inhibitors or modulators of enzyme activity. Given that this compound contains the cognate amino acid for TyrRS, it is conceivable that at high concentrations, it could interact with the enzyme's active site. Such an interaction could potentially interfere with the canonical aminoacylation reaction or modulate the non-canonical functions of TyrRS, which are often mediated by specific protein-protein interactions.

The study of how exogenous peptides might influence the complex interaction networks of aaRSs is an emerging area of research. Understanding these potential interactions is crucial, as they could represent novel mechanisms for therapeutic intervention or could underlie unforeseen biological effects of peptides.

| Enzyme | Associated Disease (from mutations) | Non-Canonical Function | Reference |

| Tyrosyl-tRNA Synthetase (TyrRS) | Charcot-Marie-Tooth (CMT) | Angiogenesis, cellular stress response | nih.govaars.online |

| Glycyl-tRNA Synthetase (GlyRS) | Charcot-Marie-Tooth (CMT) | - | nih.gov |

Analytical Methodologies for Characterizing Tyrosyl Alanyl Glycine and Its Analogues

Advanced Chromatographic and Mass Spectrometric Techniques for Peptide Analysis

The coupling of liquid chromatography with mass spectrometry provides a powerful platform for the analysis of peptides like Tyrosyl-alanyl-glycine, offering high sensitivity and specificity for both qualitative and quantitative assessments.

Liquid chromatography-mass spectrometry, particularly in its tandem mass spectrometry configuration (LC-MS/MS), is an indispensable tool for the definitive identification and precise quantification of this compound. In a typical workflow, the peptide is first separated from other components in a sample matrix using a reversed-phase high-performance liquid chromatography (HPLC) column. The separation is based on the differential partitioning of the analyte between the stationary phase and a mobile phase of increasing organic solvent concentration.

Following chromatographic separation, the peptide elutes into the mass spectrometer's ion source, where it undergoes ionization, most commonly through electrospray ionization (ESI). The ionized peptide is then subjected to two stages of mass analysis. In the first stage (MS1), the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is isolated. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). The fragmentation pattern is characteristic of the peptide's amino acid sequence and provides definitive structural confirmation.

For quantification, a common approach is multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This technique offers high selectivity and sensitivity, enabling the accurate measurement of the peptide's concentration in complex biological matrices. The selection of optimal precursor and product ions is critical for developing a robust quantitative assay.

Table 1: Predicted LC-MS/MS Fragmentation of this compound This interactive table details the predicted m/z values for the primary b and y fragment ions of this compound upon collision-induced dissociation.

| Fragment Ion Type | Sequence | Predicted m/z |

|---|---|---|

| b₁ | Tyr | 164.07 |

| b₂ | Tyr-Ala | 235.11 |

| y₁ | Gly | 76.04 |

| y₂ | Ala-Gly | 147.08 |

Amino acid analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide. The process involves the hydrolysis of the peptide bonds to liberate the constituent amino acids, followed by their separation, detection, and quantification. For this compound, acid hydrolysis using 6 M HCl at elevated temperatures is the standard procedure.

However, several considerations are crucial for accurate results. Tyrosine is susceptible to degradation during acid hydrolysis, particularly in the presence of trace amounts of carbohydrates or other impurities. letstalkacademy.com This can lead to an underestimation of its content. To mitigate this, the inclusion of a scavenger, such as phenol, in the hydrolysis mixture is often recommended.

Following hydrolysis, the free amino acids are typically derivatized to enhance their detection by chromatography. Common derivatization reagents include ninhydrin (B49086) and o-phthaldialdehyde (OPA). The derivatized amino acids are then separated by ion-exchange or reversed-phase chromatography and quantified against known standards. It is important to note that glutamine and asparagine are deamidated to glutamic acid and aspartic acid, respectively, during acid hydrolysis, though this is not a concern for this compound. letstalkacademy.com

Table 2: Amino Acid Composition of this compound and Considerations for Analysis This interactive table outlines the expected amino acid composition of this compound and highlights key analytical considerations.

| Amino Acid | Expected Molar Ratio | Potential Analytical Issues |

|---|---|---|

| Tyrosine | 1 | Degradation during acid hydrolysis |

| Alanine (B10760859) | 1 | Generally stable |

| Glycine (B1666218) | 1 | Generally stable |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide valuable information about the molecular structure and bonding within this compound.

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule, which are dependent on its structure and bonding. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

The amide bonds of the peptide backbone give rise to several distinct bands. The amide I band, appearing in the region of 1600-1700 cm⁻¹, is primarily due to the C=O stretching vibration and is sensitive to the peptide's secondary structure. The amide II band, typically found between 1500 and 1600 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

The amino acid side chains also contribute to the IR spectrum. The phenolic hydroxyl group of tyrosine will have a characteristic O-H stretching vibration, and the aromatic ring will exhibit C-H and C=C stretching bands. The aliphatic C-H stretching and bending vibrations from the alanine and glycine residues will also be present.

Table 3: Characteristic Infrared Absorption Bands for this compound This interactive table lists the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1580 |

| Phenolic O-H | Stretch | 3200 - 3600 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1590 |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. nih.gov In ESI-MS, a solution of the peptide is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the peptide.

For this compound, ESI-MS would typically produce a prominent signal corresponding to the singly protonated molecule, [M+H]⁺. Depending on the experimental conditions, multiply charged ions or adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. The high mass accuracy of modern mass spectrometers allows for the determination of the peptide's elemental composition, providing further confirmation of its identity.

Table 4: Predicted m/z Values for this compound in ESI-MS This interactive table shows the predicted mass-to-charge ratios for various ionic species of this compound.

| Ionic Species | Charge State | Predicted m/z |

|---|---|---|

| [M+H]⁺ | +1 | 310.14 |

| [M+Na]⁺ | +1 | 332.12 |

| [M+K]⁺ | +1 | 348.09 |

| [M+2H]²⁺ | +2 | 155.57 |

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are employed to investigate the stability of this compound as a function of temperature and to characterize its decomposition profile.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com This provides information about the temperatures at which decomposition events occur and the extent of mass loss associated with each step. For a tripeptide like this compound, the initial mass loss may be due to the evaporation of residual water, followed by the thermal decomposition of the peptide itself at higher temperatures. The decomposition of peptides often involves the cleavage of peptide bonds and the breakdown of amino acid side chains. nih.govresearchgate.net

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, glass transitions, and decomposition. For this compound, a DSC thermogram would reveal the temperatures at which these transitions occur and the enthalpy changes associated with them. This information is valuable for understanding the peptide's solid-state stability and for developing appropriate storage and handling conditions. labmanager.com

Table 5: Predicted Thermal Analysis Data for this compound This interactive table provides an estimation of the key thermal events for this compound based on data for similar small peptides.

| Thermal Event | Technique | Approximate Temperature Range (°C) | Observations |

|---|---|---|---|

| Water Loss | TGA | 50 - 120 | Initial mass loss corresponding to adsorbed moisture. |

| Decomposition Onset | TGA | > 200 | Significant mass loss begins. |

| Decomposition Peak | DSC | 220 - 280 | Endothermic or exothermic peak indicating major decomposition. |

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) for Peptide Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to study the thermal stability and phase transitions of peptides. TGA measures the change in mass of a sample as a function of temperature or time, providing insights into thermal decomposition, while DSC measures the heat flow associated with thermal transitions, such as melting and crystallization. scispace.com

When a peptide like this compound is heated, it undergoes a series of physical and chemical changes. The thermal stability of peptides is influenced by factors such as the amino acid sequence and chain length. Research on glycine and its peptides has shown that thermal stability tends to increase with the length of the peptide chain. researchgate.net The decomposition of peptides often occurs in multiple stages, which can be identified through TGA/DSC analysis. For instance, studies on various amino acids have identified decomposition products such as carbon dioxide, water, and ammonia. researchgate.net

The thermal decomposition of peptides can also involve site-specific fragmentation. Studies have shown that heating peptides to temperatures between 200–250°C can induce cleavage at specific amino acid residues, such as the C-terminus of aspartic acid or the N-terminus of cysteine. nih.gov

Below is a table summarizing the thermal decomposition data for the analogue L-alanyl-glycine, as determined by DSC.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Decomposition 1 | 238.0 | 253.1 | 276.2 | 621.28 |

| Decomposition 2 | 288.9 | 309.3 | 320.6 | 278.26 |

| Data derived from the thermal analysis of L-alanyl-glycine. lew.ro |

This data for L-alanyl-glycine suggests that this compound would likely exhibit a complex, multi-stage decomposition pattern, beginning at a temperature above 200°C. The presence of the bulkier tyrosine residue might influence the specific decomposition temperatures and pathways compared to simpler peptides.

Computational Analytical Tools for Peptide Research

Computational chemistry and molecular modeling serve as indispensable tools for investigating the structure, dynamics, and properties of peptides at an atomic level. These methods complement experimental techniques by providing insights that are often difficult to obtain through laboratory analysis alone.

Quantum Chemical Calculations: Quantum chemical methods can be employed to study the electronic structure, conformational stability, and reactivity of peptides. For instance, computational studies on the dipeptide tyrosine-glycine (Tyr-Gly), a fragment of this compound, have utilized high-level quantum chemical calculations to investigate its various conformers in the gas phase and in solution. researchgate.net Such studies can determine the relative energies of different folded and extended structures, and how interactions with solvent molecules, like water, affect their stability. researchgate.net These calculations can also predict spectroscopic properties, which can then be compared with experimental data.

Molecular Dynamics (MD) Simulations: Molecular Dynamics (MD) is a powerful computational technique used to simulate the time-dependent behavior of molecules. For a peptide like this compound, MD simulations can reveal its conformational landscape, flexibility, and interactions with its environment. By simulating the peptide in a solvent box (typically water), researchers can observe how it folds, unfolds, and samples different shapes over time. These simulations provide detailed information on intramolecular hydrogen bonding, salt bridges, and the role of the solvent in stabilizing certain conformations. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to peptides of similar size to understand their dynamic behavior and binding mechanisms with other molecules. tandfonline.com

The application of these computational tools to this compound could provide valuable data on:

Conformational Preferences: Identifying the most stable three-dimensional structures of the peptide in different environments.

Hydration and Solvation: Understanding how water molecules interact with and influence the peptide's structure.

Vibrational Frequencies: Predicting infrared spectra to aid in the interpretation of experimental spectroscopic data.

Interaction Mechanisms: Modeling how this compound might bind to biological targets or other molecules.

These computational approaches are crucial for building a comprehensive understanding of the structure-function relationships of peptides like this compound.

Future Research Directions and Potential Applications in Peptide Science

Exploration of Undiscovered Biological Roles for Tyrosyl-alanyl-glycine

Currently, this compound is primarily identified as an oligopeptide found in human blood. However, it is considered an exogenous compound, meaning it is not naturally produced by the body and is likely introduced through external sources. hmdb.ca This classification as part of the human "exposome"—the totality of human environmental exposures—opens up new avenues of investigation into its origins and potential interactions within the body. hmdb.ca

Future research will likely focus on several key questions:

Dietary and Environmental Sources: What are the primary sources of this compound in the human exposome? Is it a product of food digestion, microbial metabolism, or environmental contaminants?

Bioavailability and Pharmacokinetics: Once introduced into the body, how is this compound absorbed, distributed, metabolized, and excreted?

Novel Bioactivities: Does this tripeptide possess as-yet-undiscovered biological activities? Could it act as a signaling molecule, a cryptic peptide released from a larger protein, or a modulator of enzymatic activity? Investigating its potential interactions with cellular receptors and enzymes will be a critical step.

Advancements in High-Throughput Screening and Combinatorial Peptide Library Design

The exploration of the biological roles of peptides like this compound can be accelerated through high-throughput screening (HTS) and the design of combinatorial peptide libraries. HTS allows for the rapid testing of thousands of compounds for a specific biological activity. By creating libraries of peptides with variations on the Tyr-Ala-Gly sequence, researchers can systematically explore how changes in amino acid composition affect function.

Table 1: Illustrative Combinatorial Library Based on this compound

| Position 1 (Tyr) Analogs | Position 2 (Ala) Analogs | Position 3 (Gly) Analogs |

| Phenylalanine | Valine | Sarcosine |

| Tryptophan | Leucine (B10760876) | Beta-Alanine |

| D-Tyrosine | Isoleucine | D-Alanine |

This approach can help to identify peptides with enhanced activity, stability, or specificity, paving the way for the development of new therapeutic agents or research tools.

Development of Predictive Models for Peptide-Target Interactions

Computational modeling is becoming an indispensable tool in peptide science. The development of predictive models for peptide-target interactions can significantly streamline the discovery process. For a peptide like this compound, these models could be used to:

Predict Potential Binding Partners: By screening large databases of protein structures, computational models can identify potential receptors or enzymes that are likely to bind to this compound.

Simulate Conformational Dynamics: The biological activity of a peptide is intimately linked to its three-dimensional structure. Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and how its shape might change upon binding to a target. nih.govnih.gov

Guide the Design of Analogs: Predictive models can help researchers design new peptide analogs with improved binding affinity or other desirable properties, reducing the need for extensive trial-and-error experimentation.

Integration of Omics Technologies for Systems-Level Understanding of Peptide Function

A systems-level understanding of peptide function requires the integration of various "omics" technologies, including genomics, proteomics, and metabolomics. In the context of this compound, this could involve:

Metabolomic Profiling: Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the levels of this compound in different biological samples (e.g., blood, urine, tissues). utexas.edurug.nl This can help to correlate its presence with specific physiological or pathological states.

Proteomic Analysis: By identifying proteins that interact with this compound, researchers can begin to unravel the molecular pathways in which it may be involved.

Genomic Association Studies: Investigating whether genetic variations are associated with different levels of this compound in the body could provide clues about the proteins that are involved in its transport or metabolism.

The integration of these high-throughput technologies will be crucial for moving beyond a reductionist view of individual peptides and toward a more holistic understanding of their roles in the complex network of biological systems. While the specific biological functions of this compound are still largely enigmatic, its study provides a valuable framework for the broader field of peptide science, pushing the boundaries of analytical techniques, computational modeling, and our fundamental understanding of the diverse roles of small peptides in health and disease.

Q & A

Q. What are the standard protocols for synthesizing Tyrosyl-alanyl-glycine (Tyr-Ala-Gly) with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu protection strategies. The tyrosine residue requires orthogonal protection (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions .

- Purification: Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures ≥95% purity. Validate purity via LC-MS (expected m/z: 309.18 for [M+H]⁺) .

- Reproducibility: Document reaction conditions (temperature, coupling reagents) and characterize intermediates (e.g., Kaiser test for free amines). Include raw chromatograms and spectral data in supplementary materials .

Q. How should researchers assess the purity and stability of Tyr-Ala-Gly under varying biochemical conditions?

Methodological Answer:

- Purity Analysis: Use HPLC with UV detection (λ = 214 nm for peptide bonds) and compare retention times against certified standards. Confirm identity via tandem MS/MS fragmentation .

- Stability Studies: Incubate Tyr-Ala-Gly in buffers (pH 2–9, 37°C) and analyze degradation kinetics via HPLC. Monitor oxidation of tyrosine (e.g., dityrosine formation) under oxidative conditions .

II. Advanced Research Questions

Q. How can contradictory data in structural studies of Tyr-Ala-Gly (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- Multi-Technique Validation:

- Data Reconciliation: Apply statistical tools (e.g., Chi-squared tests) to evaluate discrepancies between solution and solid-state structures. Publish raw datasets and computational models for peer validation .

Q. What experimental designs are optimal for elucidating Tyr-Ala-Gly’s functional role in protein interaction studies?

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) to quantify affinity for target proteins (e.g., receptors). Optimize immobilization protocols to retain peptide conformation .

- Competitive Inhibition: Design fluorescence polarization assays with labeled Tyr-Ala-Gly analogs (e.g., FITC tagging) to measure displacement by competitors .

- Structural Mapping: Employ cryo-EM or circular dichroism (CD) to study conformational changes upon binding. Cross-reference with alanine-scanning mutagenesis to identify critical residues .

Q. How can researchers address variability in Tyr-Ala-Gly’s bioactivity across cell-based assays?

Methodological Answer:

- Standardized Assay Conditions: Pre-treat cells with protease inhibitors to minimize peptide degradation. Use isogenic cell lines to reduce genetic variability .

- Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) to calculate EC₅₀ values. Include positive controls (e.g., known peptide agonists) and negative controls (scrambled sequences) .

- Data Normalization: Express results as fold-change relative to baseline activity. Use ANOVA with post-hoc Tukey tests to assess significance across replicates .

IV. Guidelines for Reporting Findings

- Data Transparency: Provide raw HPLC/MS files, NMR spectra, and simulation trajectories in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Analysis: Discuss limitations (e.g., solvent effects on conformation) and compare results with prior studies (e.g., Tyr-Ala-Gly vs. similar tripeptides) .

- Ethical Compliance: Declare funding sources and conflicts of interest. Adhere to institutional guidelines for peptide synthesis and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.